molecular formula C15H9ClF6N2 B2657090 N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline CAS No. 303997-71-9

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline

Cat. No.: B2657090
CAS No.: 303997-71-9
M. Wt: 366.69
InChI Key: QYXDJUZRODRNEM-SNAWJCMRSA-N
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Description

N-[(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline (CAS 303997-71-9) is a sophisticated chemical intermediate designed for research and development in the crop protection and pharmaceutical industries. Its structure incorporates a vinyl-linked aniline and a pyridine ring, both featuring electron-withdrawing substituents, including chloro and trifluoromethyl groups. The trifluoromethylpyridine (TFMP) moiety is a key feature in many modern active ingredients due to the unique combination of properties imparted by the fluorine atoms, such as enhanced metabolic stability, improved lipid solubility for better membrane permeability, and strong electron-withdrawing effects that influence the molecule's interaction with biological targets . Currently, over 20 launched agrochemicals and multiple pharmaceutical candidates contain the TFMP scaffold, underscoring its significant value in discovery chemistry . This compound is presented as a building block for the synthesis of novel molecules with potential biological activity. It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this intermediate to explore new compounds in fields such as herbicide and pesticide development, where TFMP derivatives are known to exhibit potent and selective action .

Properties

IUPAC Name

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF6N2/c16-12-7-10(15(20,21)22)8-24-13(12)4-5-23-11-3-1-2-9(6-11)14(17,18)19/h1-8,23H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXDJUZRODRNEM-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline, a compound featuring a trifluoromethyl group and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12ClF3N\text{C}_{15}\text{H}_{12}\text{ClF}_3\text{N}

Biological Activity Overview

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can contribute to increased potency against certain biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Reference
HT29 (Colon Cancer)< 10
A431 (Skin Cancer)< 15
MEXF 462 (Melanoma)< 20

These findings suggest that the presence of the trifluoromethyl and chloro groups may be critical for enhancing cytotoxicity.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cell Cycle : It may interfere with the normal cell cycle progression, particularly in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • Trifluoromethyl Group : Increases lipophilicity and enhances binding affinity to targets.
  • Chloro Substituent : Contributes to the overall electronic properties and stability of the compound.

Research indicates that modifications to these groups can lead to variations in potency and selectivity against different cancer types .

Case Studies

  • Study on Antiproliferative Effects : A recent study demonstrated that a related compound exhibited an IC50 value of approximately 12 µM against the A431 cell line, suggesting that structural similarities might confer comparable activity .
  • Clinical Trials : Some derivatives are currently undergoing clinical trials, focusing on their efficacy against specific types of tumors, including lung and breast cancers.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyridine derivatives, particularly those with trifluoromethyl groups, exhibit promising anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of trifluoromethyl-pyridine have been evaluated for their ability to target specific oncogenic pathways, demonstrating efficacy against cancers such as chronic myeloid leukemia (CML) .

BCR-ABL Inhibitors

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline has been investigated as a potential inhibitor of the BCR-ABL fusion protein, which is implicated in CML. Structure-guided design approaches have led to the synthesis of novel inhibitors that show enhanced potency against resistant mutations, including T315I .

Synthetic Utility

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for further modifications that can yield new derivatives with enhanced properties. The trifluoromethyl group is particularly valuable in medicinal chemistry for modifying pharmacokinetic profiles.

Material Science Applications

Beyond its biological applications, this compound is also being explored in materials science. Its electronic properties make it suitable for use in organic electronics and photonic devices. The incorporation of trifluoromethyl groups can improve the thermal stability and solubility of polymeric materials.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the anticancer efficacy of a series of trifluoromethyl-pyridine derivatives, including this compound. The compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxicity .

Case Study 2: Synthesis of Novel BCR-ABL Inhibitors

In another research effort, scientists synthesized a library of BCR-ABL inhibitors based on the scaffold provided by this compound. These inhibitors were subjected to biological assays to evaluate their potency against resistant strains of CML cells, revealing several candidates with improved activity compared to existing therapies .

Comparison with Similar Compounds

2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-N-(p-tolyl)aniline

  • Structural Features : Shares the 3-chloro-5-(trifluoromethyl)pyridyl group but incorporates an ethyl bridge and a p-tolyl substituent instead of the ethenyl linkage and 3-(trifluoromethyl)aniline.
  • Synthesis : Prepared via CuI/pyrrole-2-carboxylate/K₃PO₄ catalysis under argon, yielding 13% .
  • Significance : Lower yield compared to other analogs suggests challenges in steric control or side reactions during alkyl bridge formation.

N-(3-Chloro-5-(trifluoromethyl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (2u)

  • Structural Features : Replaces the pyridyl-ethenyl-aniline backbone with a pyrimidine-pyrazole hybrid.
  • Synthesis : Achieved 75% yield via coupling of 3-chloro-5-(trifluoromethyl)aniline with a pyrimidine precursor .
  • Significance : Higher yield highlights the efficiency of aryl-amine coupling strategies compared to ethenyl bridge formations.

5-Chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-4,6-dinitro-o-toluidine

  • Structural Features : Contains nitro groups and a dichloropyridyl moiety, differentiating it from the target compound’s ethenyl-aniline system.
  • Application : Used as an agrochemical (CAS 169327-87-1), indicating structural motifs that enhance pesticidal activity .

Metabolic and Environmental Persistence

  • The target compound is identified in residues of animal commodities alongside its Z-isomer, suggesting stereochemical sensitivity in metabolic pathways .
  • In contrast, fluopyram (a related benzamide) is regulated for dietary exposure, emphasizing the environmental impact of trifluoromethylated aromatics .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Synthesis Yield Key Applications/Notes Source
N-[(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline Pyridyl-ethenyl-aniline, E-isomer Not reported Agricultural metabolite/residue
2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-N-(p-tolyl)aniline Pyridyl-ethyl-aniline, p-tolyl substituent 13% Synthetic intermediate
N-(3-Chloro-5-(trifluoromethyl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine Pyrimidine-pyrazole hybrid 75% KCa2 channel modulator candidate
5-Chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-4,6-dinitro-o-toluidine Nitro-substituted pyridyl-toluidine Not reported Agrochemical (CAS 169327-87-1)

Research Findings and Implications

Synthetic Challenges : The ethenyl bridge in the target compound may contribute to lower synthetic yields compared to direct aryl-amine couplings, as seen in pyrimidine systems .

Regulatory Significance : Its inclusion in residue monitoring frameworks highlights the need for isomer-specific analytical methods in environmental toxicology .

Structural-Activity Relationships : The presence of trifluoromethyl groups across analogs correlates with enhanced biological activity or environmental persistence, aligning with agrochemical design principles .

Q & A

Q. What experimental approaches validate computational predictions of regioselectivity?

  • Methodological Answer : Competitive reactions using deuterated analogs or isotopic labeling (¹³C) track substituent effects. For example, isotopic tracing of the ethenyl group confirms preferential coupling at the β-position .

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